7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
Overview
Description
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic organic compound that features a bromine and a fluorine atom substituted on an isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step organic reactions. One common method is the bromination and fluorination of a pre-formed isoquinoline ring. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the effects of halogenated isoquinolines on biological systems.
Mechanism of Action
The mechanism of action of 7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-methyl-1,2,3,4-tetrahydro-isoquinoline
- 5-Fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
- 7-Bromo-5-chloro-1-methyl-1,2,3,4-tetrahydro-isoquinoline
Uniqueness
7-Bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-bromo-5-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJCHHQAKKASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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